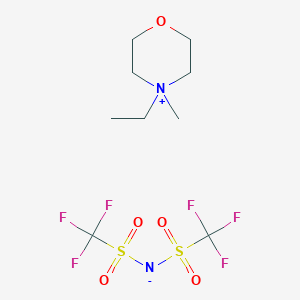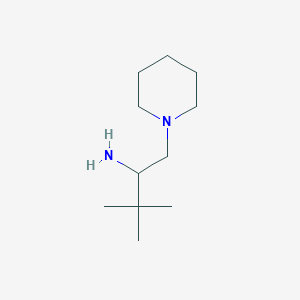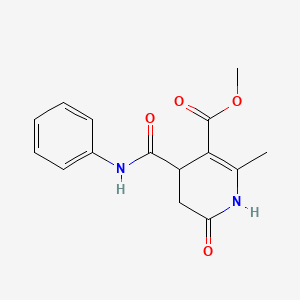
2-Amino-5-phenylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phenylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylfuran-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated furan derivative under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,5-dicarboxylic acid, while reduction could produce 2-amino-5-phenylfuran-3-methanol.
Scientific Research Applications
2-Amino-5-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-5-phenylfuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The furan ring structure also contributes to the compound’s ability to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
2-Aminomethyl-5-phenylfuran-3-carboxylic acid: A similar compound with an additional methyl group, used in scientific research.
Uniqueness
2-Amino-5-phenylfuran-3-carboxylic acid is unique due to its specific functional groups and their arrangement on the furan ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-5-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) |
InChI Key |
WMATVCMNYZEXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)

![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)







![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)
![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)

